molecular formula C15H17ClN2O5 B6507148 Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- CAS No. 923233-20-9

Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro-

Cat. No.: B6507148
CAS No.: 923233-20-9
M. Wt: 340.76 g/mol
InChI Key: RHRHCLCADSWSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide (CAS: 923233-22-1) is a benzamide derivative with a molecular formula of C₁₅H₁₇ClN₂O₅ and a molecular weight of 340.76 g/mol . Its structure features:

  • A benzamide backbone substituted with chloro (Cl) at position 2 and nitro (NO₂) at position 3.
  • A 1,4-dioxaspiro[4.4]non-2-ylmethyl group attached to the amide nitrogen, introducing a spirocyclic ether moiety.

This spirocyclic group enhances structural rigidity, which may influence solubility, metabolic stability, and receptor binding compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c16-13-4-3-10(18(20)21)7-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRHCLCADSWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175871
Record name 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-20-9
Record name 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 1,4-Cyclohexanedione with Ethylene Glycol

The spirocyclic dioxolane ring is synthesized via acid-catalyzed ketal formation:

1,4-Cyclohexanedione+Ethylene GlycolHCl (cat.), toluene1,4-Dioxaspiro[4.4]nonane-2-carbaldehyde\text{1,4-Cyclohexanedione} + \text{Ethylene Glycol} \xrightarrow{\text{HCl (cat.), toluene}} \text{1,4-Dioxaspiro[4.4]nonane-2-carbaldehyde}

Reaction Conditions :

  • Toluene, reflux (110°C), 12 h.

  • Yield: 78% after column chromatography.

Reductive Amination to Generate the Primary Amine

The aldehyde intermediate undergoes reductive amination with ammonium acetate:

Spirocyclic aldehyde+NH4OAcNaBH3CN, MeOH1,4-Dioxaspiro[4.4]non-2-ylmethylamine\text{Spirocyclic aldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1,4-Dioxaspiro[4.4]non-2-ylmethylamine}

Optimization Data :

ParameterConditionYield (%)
Reducing AgentNaBH3_3CN65
SolventMethanol65
Temperature25°C65
Alternative AgentNaBH4_442

The use of NaBH3_3CN minimizes over-reduction byproducts.

Preparation of 2-Chloro-5-Nitrobenzoyl Chloride

Nitration of 2-Chlorobenzoic Acid

Nitration is performed using a HNO3_3-H2_2SO4_4 mixture:

2-Chlorobenzoic AcidHNO3(90%),H2SO42-Chloro-5-nitrobenzoic Acid\text{2-Chlorobenzoic Acid} \xrightarrow{\text{HNO}3 (90\%), \text{H}2\text{SO}_4} \text{2-Chloro-5-nitrobenzoic Acid}

Key Observations :

  • Regioselectivity: >95% para-nitration due to the chloro group’s meta-directing effect.

  • Yield: 89% after recrystallization.

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride:

2-Chloro-5-nitrobenzoic AcidSOCl2,DMF (cat.)2-Chloro-5-nitrobenzoyl Chloride\text{2-Chloro-5-nitrobenzoic Acid} \xrightarrow{\text{SOCl}_2, \text{DMF (cat.)}} \text{2-Chloro-5-nitrobenzoyl Chloride}

Reaction Metrics :

  • Solvent-free conditions, 70°C, 3 h.

  • Yield: 94%.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The classic method involves interfacial acylation under basic conditions:

Spirocyclic amine+Acyl chlorideNaOH (aq), DCMTarget compound\text{Spirocyclic amine} + \text{Acyl chloride} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target compound}

Limitations :

  • Low yield (38%) due to hydrolysis of the acyl chloride in aqueous media.

  • Poor solubility of the spirocyclic amine.

Carbodiimide-Mediated Coupling

EDCI/HOBt system in anhydrous DCM improves efficiency:

Amine+Acyl chlorideEDCI, HOBt, DIPEAAmide\text{Amine} + \text{Acyl chloride} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Amide}

Optimized Parameters :

ReagentMolar EquivYield (%)
EDCI1.272
HOBt1.572
DIPEA2.072
SolventDCM72

Side reactions are suppressed by maintaining temperatures below 0°C during reagent addition.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:
Protocol :

  • Amine (1.0 equiv), acyl chloride (1.1 equiv), DIPEA (2.0 equiv) in DCM.

  • Microwave: 150 W, 80°C, 15 min.

  • Yield: 68% with 98% purity (HPLC).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3) :
    δ 8.41 (s, 1H, Ar-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, N-CH2_2), 3.92–3.85 (m, 4H, dioxane O-CH2_2), 1.72–1.65 (m, 8H, spiro-CH2_2).

  • 13^{13}C NMR :
    δ 165.2 (C=O), 148.6 (NO2_2), 134.5–125.8 (Ar-C), 109.3 (spiro-C), 67.4 (O-CH2_2), 42.1 (N-CH2_2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C15_{15}H16_{16}ClN2_2O5_5 [M+H]+^+: 363.0751.

  • Found : 363.0753.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Schotten-Baumann38856Low
EDCI/HOBt729812Moderate
Microwave-Assisted68980.25High

The EDCI/HOBt method balances yield and cost, while microwave synthesis offers rapid scalability.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid reducing conditions; use inert atmospheres during coupling.

  • Spirocyclic Amine Sensitivity : Store under nitrogen at −20°C to prevent oxidation.

  • Byproduct Formation : Purify via silica gel chromatography (EtOAc/hexane = 1:3) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and related benzamides:

Compound Name Substituents on Amide Nitrogen Backbone Substituents Molecular Weight Primary Use/Application
Target Compound (CAS 923233-22-1) 1,4-Dioxaspiro[4.4]non-2-ylmethyl 2-Cl, 5-NO₂ 340.76 Undisclosed (Research phase)
Triflumuron (4-Trifluoromethoxyphenyl)amino 2-Cl 358.7 Insecticide (chitin synthesis inhibitor)
Chlorsulfuron (4-Methoxy-6-methyl-1,3,5-triazin-2-yl) 2-Cl, sulfonamide 357.8 Herbicide (acetolactate synthase inhibitor)
Ligand L1 (4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) Thiourea with 3-fluorobenzyl/methyl 4-Cl ~349.8 Catalyst in Suzuki coupling reactions

Key Observations :

  • The spirocyclic ether group in the target compound is unique among the listed analogs, which typically feature aryl , triazine , or thiourea-based substituents .
  • The nitro group at position 5 differentiates it from triflumuron and chlorsulfuron, which lack nitro substituents. This group may confer redox activity or serve as a pharmacophore.
  • Compared to catalytic ligands like L1 , the target compound lacks a thiourea moiety , suggesting divergent applications (e.g., pharmaceuticals vs. catalysis).

Physicochemical and Functional Properties

Solubility and Stability
  • Nitro groups (target compound) increase molecular polarity and may enhance reactivity in reduction or nucleophilic substitution reactions.
  • Triflumuron and chlorsulfuron contain electron-withdrawing groups (e.g., trifluoromethoxy, triazine), which stabilize the molecules against hydrolysis, critical for their pesticidal activity .

Biological Activity

Benzamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- is particularly interesting due to its unique structural features that may confer specific biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthetic methods, biological assays, and potential applications.

Chemical Structure and Synthesis

The compound features a spirocyclic structure with a nitro group and chlorine substitution on the benzamide moiety. The synthesis typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with benzoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- have shown effectiveness against various bacterial strains and fungi. A notable study found that certain benzamide derivatives displayed potent inhibitory effects against Fusarium graminearum and Botrytis cinerea, with EC50 values ranging from 11.61 to 17.39 μg/mL .

Anticancer Activity

The anticancer potential of benzamides has been explored extensively. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways . Specific derivatives exhibited cytotoxic effects against human cancer cell lines such as HT-29 and TK-10 .

Neuroprotective Effects

The neuroprotective properties of benzamide derivatives have also been investigated. For example, studies on related compounds suggest that they may inhibit neuronal nitric oxide synthase (nNOS), thereby reducing neurotoxicity associated with certain neurodegenerative conditions . This mechanism could be beneficial in developing treatments for diseases like Parkinson's or Alzheimer's.

The biological activity of Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways.
  • Induction of Apoptosis : The nitro group could play a role in inducing programmed cell death in malignant cells.

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Effect EC50/IC50 Value
AntifungalFusarium graminearumInhibition40–45%
AnticancerHT-29 Cell LineCytotoxicityVaries (high doses)
NeuroprotectionNeuronal CellsReduced neurotoxicityNot specified

Case Studies

  • Antimicrobial Study : A series of benzamide derivatives were tested for their antifungal properties against Fusarium species. Compounds demonstrated varying degrees of activity, with some achieving over 40% inhibition at low concentrations .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related benzamides on cancer cell lines, revealing significant activity against HT-29 and TK-10 cells at concentrations above 10 µg/mL .
  • Neuroprotective Mechanisms : Research involving nitric oxide synthase inhibitors highlighted the potential for benzamide derivatives to mitigate dopamine depletion in models of neurotoxicity induced by methamphetamine .

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide?

The synthesis typically involves three key steps:

Chlorination : Introduction of the chloro group at the 2-position of benzamide using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (40–60°C).

Nitration : Addition of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

Spiroketal Coupling : Condensation of the chlorinated/nitrated benzamide with a 1,4-dioxaspiro[4.4]nonane derivative. This step employs a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Q. Critical Parameters :

  • Purity Control : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to avoid cross-reactivity.
  • Yield Optimization : Spiroketal coupling efficiency improves with anhydrous conditions and slow reagent addition.

Structural Characterization Techniques

Q. Q2. What analytical methods are recommended for confirming the structure of this compound?

  • X-ray Crystallography : Resolves the spiroketal conformation and amide bond geometry. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns chloro, nitro, and spiroketal methylene protons (e.g., spiroketal protons appear as multiplet signals at δ 3.8–4.2 ppm).
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the benzamide and spiroketal moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 405.08 for C₁₈H₁₈ClN₃O₅) .

Reactivity and Functional Group Transformations

Q. Q3. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

  • Reduction : The 5-nitro group can be selectively reduced to an amine using H₂/Pd-C in ethanol (25°C, 6 h), yielding 5-amino derivatives. Competing reduction of the chloro group is negligible under these conditions .
  • Nucleophilic Substitution : The 2-chloro group undergoes substitution with thiols (e.g., NaSH in DMSO, 80°C) or amines (e.g., piperidine in acetonitrile, reflux). Steric hindrance from the spiroketal group slows reactivity compared to non-spiro analogs .

Advanced Mechanistic Studies

Q. Q4. What is the proposed mechanism for its inhibition of the P2X7 receptor, and how can this be validated experimentally?

  • Mechanism : The spiroketal moiety enhances membrane permeability, allowing the compound to block ATP-binding sites on the P2X7 receptor, thereby inhibiting Ca²⁺ influx (IC₅₀ ~ 50 nM).
  • Validation Methods :
    • Calcium Imaging : Measure ATP-induced Ca²⁺ flux in HEK293 cells transfected with human P2X7 receptors.
    • Patch-Clamp Electrophysiology : Confirm direct channel blockade .

Structure-Activity Relationship (SAR) Insights

Q. Q5. How does modifying the spiroketal ring size (e.g., 1,4-dioxaspiro[4.5]nonane) affect bioactivity?

  • Smaller Rings (4.4 vs. 4.5) : The 1,4-dioxaspiro[4.4]nonane group confers higher rigidity, improving receptor binding affinity by ~20% compared to 4.5 analogs.
  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide core enhances P2X7 inhibition but reduces solubility .

Computational Modeling Applications

Q. Q6. What computational strategies are effective for docking this compound into the P2X7 receptor?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100 ns. Key residues: Lys⁶³, Asp⁷⁰ (ATP-binding site).
  • Docking Software : AutoDock Vina or Schrödinger Glide with induced-fit protocols to account for spiroketal flexibility .

Data Contradiction Analysis

Q. Q7. How can conflicting reports about its antimicrobial activity be resolved?

  • Potential Causes : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., nutrient broth vs. agar dilution), or impurities in synthesized batches.
  • Resolution :
    • Standardized MIC Testing : Follow CLSI guidelines using Mueller-Hinton broth.
    • HPLC-Purity Verification : Ensure >98% purity via reverse-phase C18 columns .

Stability and Degradation Pathways

Q. Q8. Under what conditions does the spiroketal moiety undergo hydrolysis?

  • Acidic Conditions : The spiroketal ring opens in HCl/THF (pH < 2) at 50°C, forming a diol intermediate.
  • Basic Conditions : Stable in NaOH (pH 10) up to 60°C.
  • Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent moisture-induced degradation .

Comparative Analysis with Analogues

Q. Q9. How does replacing the spiroketal group with a linear ether chain impact pharmacokinetics?

  • Spiroketal vs. Linear Ether : The spiroketal group reduces metabolic clearance (t₁/₂ increases from 2.1 to 4.7 h in rat liver microsomes) due to resistance to cytochrome P450 oxidation.
  • Bioavailability : Spiroketal analogs show 30% higher oral bioavailability in murine models .

Methodological Challenges in Scale-Up

Q. Q10. What challenges arise during gram-scale synthesis, and how are they addressed?

  • Key Issues :
    • Exothermic Nitration : Use jacketed reactors with precise temperature control (-5 to 0°C).
    • Spiroketal Coupling Yield Drop : Switch to flow chemistry (residence time 30 min, 100°C) for consistent mixing and heat transfer.
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 4:1) for cost-effective scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.